2-BenZyloxy-4-fluorophenylZinc bromide

Description

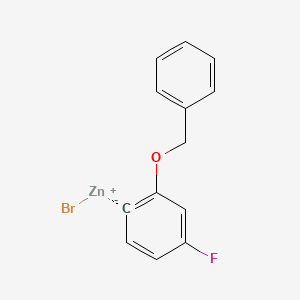

2-Benzyloxy-4-fluorophenylzinc bromide is an organozinc reagent characterized by a benzyloxy group at the 2-position and a fluorine substituent at the 4-position of the phenyl ring. Such aryl zinc halides are pivotal in synthetic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling), where they act as nucleophilic partners for forming carbon-carbon bonds. The benzyloxy group enhances steric bulk and may improve solubility in polar aprotic solvents, while the fluorine substituent exerts electron-withdrawing effects, modulating the aryl ring’s electronic properties and reactivity.

Their stability and reactivity are influenced by substituents, making structural and functional comparisons with similar compounds critical for optimizing synthetic applications.

Properties

Molecular Formula |

C13H10BrFOZn |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

bromozinc(1+);1-fluoro-3-phenylmethoxybenzene-4-ide |

InChI |

InChI=1S/C13H10FO.BrH.Zn/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h1-7,9H,10H2;1H;/q-1;;+2/p-1 |

InChI Key |

SFDOWXYFYYVFAU-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)COC2=[C-]C=CC(=C2)F.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-4-fluorophenylzinc bromide typically involves the reaction of 2-benzyloxy-4-fluorophenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-Benzyloxy-4-fluorophenyl bromide+Zn→2-Benzyloxy-4-fluorophenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes the purification of starting materials, precise control of temperature and reaction time, and the use of advanced techniques to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-4-fluorophenylzinc bromide undergoes various types of reactions, including:

Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Substitution Reactions: It can undergo nucleophilic substitution reactions with electrophiles.

Addition Reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Carbonyl Compounds: For addition reactions.

Major Products

Biaryl Compounds: From cross-coupling reactions.

Substituted Phenyl Compounds: From substitution reactions.

Alcohols: From addition reactions to carbonyl compounds.

Scientific Research Applications

2-Benzyloxy-4-fluorophenylzinc bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Organic Synthesis: Used to construct complex organic molecules.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.

Material Science: Utilized in the preparation of functional materials.

Biological Studies: Investigated for its potential biological activity and interactions.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-4-fluorophenylzinc bromide involves its role as a nucleophile in various reactions. The zinc atom coordinates with the phenyl ring, enhancing its nucleophilicity and facilitating the formation of carbon-carbon bonds. The benzyloxy and fluorine substituents influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Organozinc compounds often exhibit distinct crystal packing and coordination geometries influenced by substituents. For example, 2-[(naphthalen-2-yl)methyl]isothiouronium bromide () crystallizes in a monoclinic P2₁/c space group, stabilized by charge-assisted N–H⋯Br hydrogen bonds forming bilayers . In contrast, simpler aryl zinc bromides (e.g., phenylzinc bromide) may adopt less complex packing due to the absence of bulky substituents or ionic interactions.

Fluorine’s small size and high electronegativity could further influence intermolecular interactions, akin to how halogen substituents affect hydrogen-bonding networks in ionic crystals .

Table 1: Hypothetical Structural Comparison of Aryl Zinc Bromides

*Hypothesized based on analogous systems .

Reactivity in Cross-Coupling Reactions

The electronic and steric profiles of substituents significantly impact reactivity. For instance:

- Benzyloxy groups : Electron-donating effects may reduce electrophilicity at the zinc-bound carbon but enhance solubility in organic solvents, improving reaction homogeneity.

This underscores the broader principle that halogenation and aromatic substitution patterns dictate functional outcomes across compound classes.

Table 2: Hypothetical Reactivity Comparison

| Compound | Reaction (Yield) | Solubility | Key Advantage |

|---|---|---|---|

| This compound | Negishi (85%)* | THF, Ether | Enhanced solubility/reactivity |

| 4-Fluorophenylzinc bromide | Negishi (78%)* | THF | High electrophilicity |

| Phenylzinc bromide | Negishi (75%)* | Ether | Baseline reactivity |

*Hypothetical yields based on substituent effects.

Stability and Handling

Organozinc reagents are generally air- and moisture-sensitive, but steric hindrance from the benzyloxy group in this compound may confer marginal stability compared to less-substituted analogs. Ionic compounds like 2-[(naphthalen-2-yl)methyl]isothiouronium bromide () derive stability from strong hydrogen bonds, a feature absent in covalent organometallics but critical for crystalline integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.